molecular formula C8H6N2O5S B14541227 3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione CAS No. 61938-50-9

3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione

Cat. No.: B14541227
CAS No.: 61938-50-9
M. Wt: 242.21 g/mol
InChI Key: MYRIQKIAMLFFQX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a chemical compound that belongs to the class of oxathiazolidines. This compound features a nitrophenyl group attached to an oxathiazolidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and oxygen atoms. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 4-nitrophenyl isothiocyanate with an appropriate oxirane or epoxide under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which subsequently cyclizes to form the oxathiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione.

    Substitution: Various substituted oxathiazolidine derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the oxathiazolidine ring.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The oxathiazolidine ring can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.

    4-Nitrophenylchloroformate: A compound used in the synthesis of carbamates and other derivatives.

    1,3,4-Thiadiazole Derivatives: Compounds with a similar heterocyclic structure, investigated for their biological activities.

Uniqueness

3-(4-Nitrophenyl)-1,2lambda~4~,3-oxathiazolidine-2,4-dione is unique due to the presence of both the nitrophenyl group and the oxathiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61938-50-9

Molecular Formula

C8H6N2O5S

Molecular Weight

242.21 g/mol

IUPAC Name

3-(4-nitrophenyl)-2-oxooxathiazolidin-4-one

InChI

InChI=1S/C8H6N2O5S/c11-8-5-15-16(14)9(8)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

InChI Key

MYRIQKIAMLFFQX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(S(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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